molecular formula C15H17ClN4O B14127396 2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

Cat. No.: B14127396
M. Wt: 304.77 g/mol
InChI Key: VPMWCBNSERVMPK-UHFFFAOYSA-N
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Description

2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves the reaction of 2-chloro-5-methylpyrimidine with an appropriate amine and benzoyl chloride. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloro-5-methylpyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern and the presence of the isopropylbenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H17ClN4O/c1-9(2)18-14(21)11-6-4-5-7-12(11)19-13-10(3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20)

InChI Key

VPMWCBNSERVMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC(C)C)Cl

Origin of Product

United States

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